molecular formula C13H20N2O4 B1408476 N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide CAS No. 1987007-50-0

N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide

Cat. No. B1408476
M. Wt: 268.31 g/mol
InChI Key: FXQWPFUITRUTKZ-UHFFFAOYSA-N
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Description

N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide (hereafter referred to as N-AEPEAA) is an important chemical compound with a wide range of applications. It is a synthetic amide compound derived from 4-amino-phenol, ethyl 2-methoxyethoxyacetate, and ethyl acetate. N-AEPEAA is widely used in scientific research, as it has a variety of useful properties that make it suitable for a number of different experiments.

Scientific Research Applications

N-AEPEAA is widely used in scientific research due to its unique properties. It is a very stable compound and is resistant to degradation in a variety of different environments. It is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. N-AEPEAA has been used in a variety of different studies, including those related to drug delivery, gene delivery, cell signaling, and protein folding. It is also used as a model compound to study the effects of various environmental conditions on the stability of amides.

Mechanism Of Action

The mechanism of action of N-AEPEAA is not yet fully understood. However, it is believed that the compound acts as a proton donor, which can lead to the formation of hydrogen bonds with other molecules. This allows N-AEPEAA to interact with other molecules in a variety of ways, such as forming complexes or acting as a buffer. Additionally, N-AEPEAA has been shown to bind to proteins, which can have a variety of effects depending on the protein and the environment.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-AEPEAA are not yet fully understood. However, it has been shown to have a variety of effects on cells, including the stimulation of cell growth, the inhibition of cell death, and the modulation of cell signaling pathways. N-AEPEAA has also been shown to have an effect on gene expression, as it has been shown to modulate the expression of certain genes. Additionally, N-AEPEAA has been shown to have an effect on protein folding, as it has been shown to stabilize certain proteins in a folded state.

Advantages And Limitations For Lab Experiments

N-AEPEAA has a number of advantages for laboratory experiments. It is a very stable compound and is resistant to degradation in a variety of different environments. Additionally, it is soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, there are also some limitations to using N-AEPEAA in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and it can be difficult to control the concentration of the compound in a solution. Additionally, the effects of N-AEPEAA can vary depending on the environment, making it difficult to accurately predict its effects in a variety of different experiments.

Future Directions

N-AEPEAA has a wide range of potential future applications. It could be used to develop new drugs or therapies that target specific proteins or pathways. Additionally, it could be used to study the effects of environmental conditions on the stability of proteins or other molecules. It could also be used to develop new methods for gene delivery, as it has been shown to modulate gene expression. Finally, N-AEPEAA could be used to develop new methods for drug delivery, as it has been shown to interact with proteins and other molecules in a variety of ways.

properties

IUPAC Name

N-(4-aminophenyl)-2-[2-(2-methoxyethoxy)ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-17-6-7-18-8-9-19-10-13(16)15-12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWPFUITRUTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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